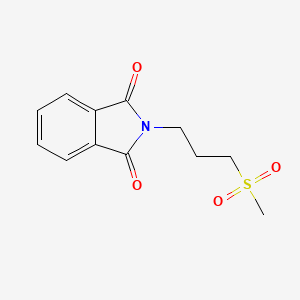
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione
概要
説明
Isoindoline-1,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a core structure that includes a three-membered dione ring fused to an isoindoline moiety. The versatility of this scaffold allows for a variety of substitutions, which can lead to compounds with different physical, chemical, and biological properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been studied using various techniques, including single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods such as density functional theory (DFT) calculations. These studies have provided insights into the geometric structure, vibrational frequencies, and chemical shift values of these compounds . For example, the crystal structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed intermolecular interactions that could be responsible for the observed molecular conformation .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives can undergo a range of chemical reactions, including sulfonylation, reduction, and functionalization of various groups. The sulfonyl group in these compounds can be introduced through radical cyclization and sulfonylation reactions . Furthermore, the reduction of these derivatives can lead to the formation of hydroxy-dihydroisoquinolin-1(2H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure and the nature of the substituents. These properties include solubility, melting points, and reactivity towards various reagents. Theoretical calculations, such as molecular electrostatic potential and frontier molecular orbitals (FMO) analysis, have been used to predict these properties and understand the reactivity of these compounds . Additionally, the antimicrobial activities of these derivatives have been evaluated, with some compounds showing moderate activity against organisms like S. aureus and C. albicans .
科学的研究の応用
Green Catalytic Synthesis of Isoindoline-1,3-Dione Derivatives
Isoindoline-1,3-dione derivatives hold significance in various applications like material science and medicine. Traditional synthesis methods often involve harmful and toxic catalysts. However, a greener catalytic system, utilizing Water Extract of Onion Peel Ash (WEOPA), has been developed for synthesizing these derivatives. This method provides benefits such as avoiding external acids, a recyclable catalytic system, and is cost-effective. The approach is environmentally friendly and offers an alternative for bio-waste management (Journal et al., 2019).
Structural and Antimicrobial Studies
A specific derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has been characterized structurally using proton nuclear magnetic resonance (NMR) and single crystal x-ray diffraction. Antimicrobial activities against S. aureus and C. albicans were also observed, showcasing moderate antimicrobial activity. Computational studies, including density function theory (DFT) and docking studies, further confirmed the structural and functional attributes of this derivative (Ghabbour & Qabeel, 2016).
Advanced Characterization Techniques
The structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was verified using advanced 1D and 2D NMR spectroscopy. The analysis revealed perfect correlation between neighboring protons and a flawless correlation between protons and adjacent carbons in the 2D-HSQC spectrum (Dioukhane et al., 2021).
Impact of Hydration and Structure on Fragmentation
Research on bis-phthalimide derivatives like 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) demonstrated how alkyl length and hydration influence fragmentation in electron impact ionization-mass spectrometry. Computational methods provided insights into the stability of these ions, with findings highlighting the importance of hydration and molecular structure in determining the stability of the ions (Yosefdad et al., 2020).
作用機序
Isoindolines were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIJUHOYVCEFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


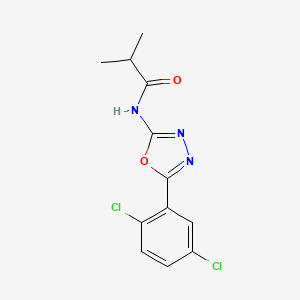

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

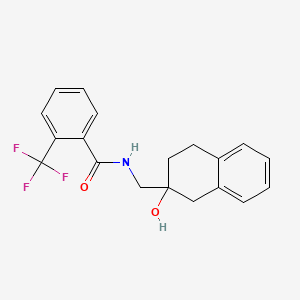
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)
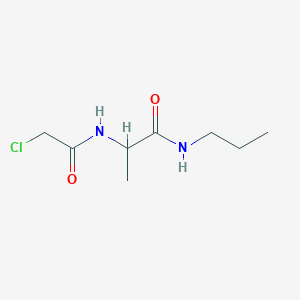
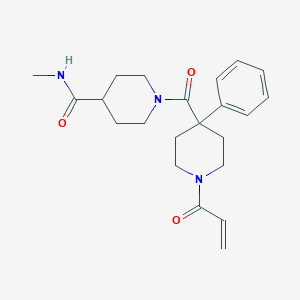
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)
![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)